molecular formula C9H5ClN4 B14864646 3-Chloro-5H-[1,2,4]triazino[5,6-B]indole

3-Chloro-5H-[1,2,4]triazino[5,6-B]indole

Cat. No.: B14864646
M. Wt: 204.61 g/mol
InChI Key: CIOHRSSLXPQPQZ-UHFFFAOYSA-N
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Description

3-Chloro-5H-[1,2,4]triazino[5,6-B]indole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is part of the broader class of triazinoindoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-Chloro-5H-[1,2,4]triazino[5,6-B]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-allylthio-5H-[1,2,4]triazino[5,6-B]indole with halogenating agents can lead to the formation of the desired compound . Industrial production methods may involve optimization of these synthetic routes to ensure higher yields and purity.

Chemical Reactions Analysis

3-Chloro-5H-[1,2,4]triazino[5,6-B]indole undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chloro-5H-[1,2,4]triazino[5,6-B]indole involves its interaction with specific molecular targets. For instance, its derivatives have been shown to selectively bind to ferrous ions, which can inhibit cancer cell proliferation by inducing apoptosis through the mitochondrial pathway . This interaction with iron ions highlights its potential as an iron chelator in cancer therapy.

Comparison with Similar Compounds

3-Chloro-5H-[1,2,4]triazino[5,6-B]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-chloro-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-9-12-8-7(13-14-9)5-3-1-2-4-6(5)11-8/h1-4H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOHRSSLXPQPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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